molecular formula C18H15F3N2OS2 B11514491 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11514491
M. Wt: 396.5 g/mol
InChI Key: UTWVPFCMPGNRJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyridine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethyl group and thiophene ring via substitution reactions.

    Sulfur Linkage Formation: Attachment of the sulfanyl group to the cyclohexanone moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The trifluoromethyl and thiophene groups play crucial roles in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile include other pyridine derivatives with trifluoromethyl and thiophene substitutions. the presence of the sulfanyl linkage and the cyclohexanone moiety makes this compound unique. Similar compounds include:

These comparisons highlight the distinct structural features and potential functional implications of this compound.

Properties

Molecular Formula

C18H15F3N2OS2

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(2-oxocyclohexyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H15F3N2OS2/c19-18(20,21)13-8-14(16-6-3-7-25-16)23-17(12(13)9-22)26-10-11-4-1-2-5-15(11)24/h3,6-8,11H,1-2,4-5,10H2

InChI Key

UTWVPFCMPGNRJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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